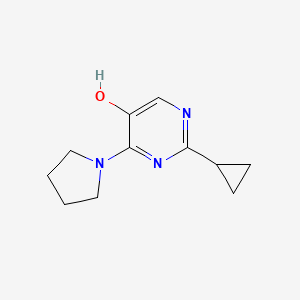
2-Cyclopropyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a precursor, which reacts with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction conditions often include room temperature and stirring for several hours, with the progress monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-Cyclopropyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes and modulate biological pathways
Industry: It may be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . These interactions can lead to the inhibition of enzyme activity and modulation of signaling pathways, which are crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine rings but lacks the cyclopropyl group.
Pyrrolidine-2-one: Contains a pyrrolidine ring but differs in the rest of the structure.
Pyrrolidine-2,5-diones: Similar pyrrolidine ring but with different functional groups.
Uniqueness
2-Cyclopropyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol is unique due to the presence of the cyclopropyl group, which can influence its biological activity and pharmacokinetic properties. The combination of the pyrrolidine and pyrimidine rings also contributes to its distinct chemical and biological characteristics .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-cyclopropyl-4-pyrrolidin-1-ylpyrimidin-5-ol |
InChI |
InChI=1S/C11H15N3O/c15-9-7-12-10(8-3-4-8)13-11(9)14-5-1-2-6-14/h7-8,15H,1-6H2 |
InChI Key |
LKUGILVXOXBYAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















